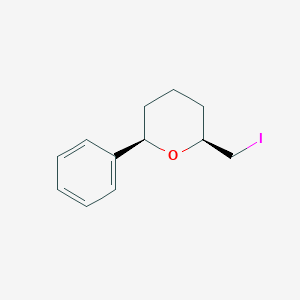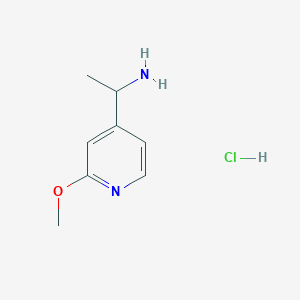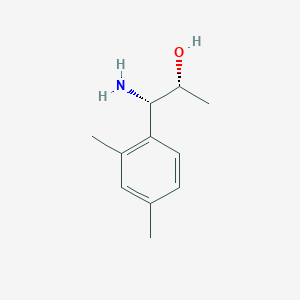
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol . This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid involves several steps. One common method includes the cyclopropanation of an appropriate precursor followed by esterification and subsequent carboxylation. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
3-(1-(Ethoxycarbonyl)cyclopropyl)propanoic acid can be compared with other similar compounds such as:
Cyclopropylcarboxylic acid: Similar in structure but lacks the ethoxycarbonyl group.
Ethyl cyclopropanecarboxylate: Contains an ester group but differs in the position of the functional groups.
Cyclopropylpropanoic acid: Similar backbone but different functional groups.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-(1-ethoxycarbonylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-13-8(12)9(5-6-9)4-3-7(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
YUDLMIWJKAPSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)


![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)



![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)





